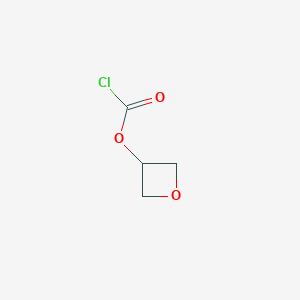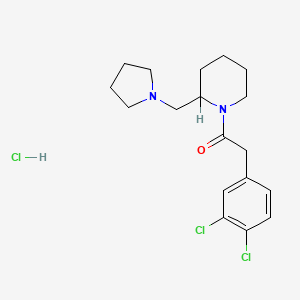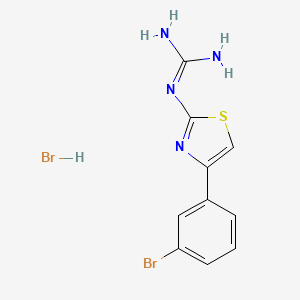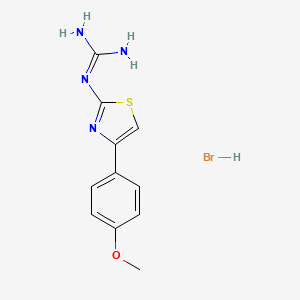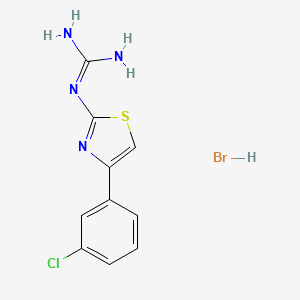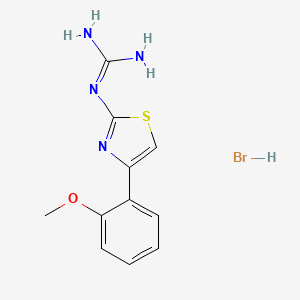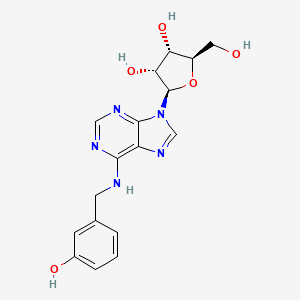
O-Acetyl Cefdinir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefdinir is a broad-spectrum third-generation cephalosporin antibiotic, primarily used for treating community-acquired infections. Its effectiveness stems from its stability against plasmid-mediated β-lactamases, which are common resistance mechanisms in pathogenic bacteria. The compound exhibits notable activity against key respiratory tract pathogens, making it a valuable therapeutic agent (Perry & Scott, 2012).
Synthesis Analysis
The synthesis of Cefdinir involves complex chemical pathways, including the protection of hydroxyl groups and green chemistry approaches to minimize waste. Notably, the use of green solvents and recycling of side products has been explored to enhance the eco-friendly aspect of Cefdinir's production (Zhong Wei-hui, 2013). An alternative synthesis method has been proposed, offering improved yields by avoiding diketene in the synthesis process (Maritza González et al., 2003).
Molecular Structure Analysis
The molecular structure of Cefdinir and its related compounds have been extensively studied, revealing insights into its complex chemistry and the identification of contaminants during the drug's bulk production. These studies are crucial for understanding the drug's pharmacological effects and ensuring its purity and efficacy (K. V. P. Rao et al., 2006).
Chemical Reactions and Properties
Cefdinir's chemical properties, particularly its reactivity and stability, have been the subject of detailed investigations. These studies have helped in identifying optimal conditions for its synthesis and storage, ensuring the drug's effectiveness upon administration (Kessiba et al., 2011).
Physical Properties Analysis
The physical properties of Cefdinir, such as its solubility, have been enhanced through the development of nanosuspensions. This advancement significantly improves its oral bioavailability, making the drug more effective at lower doses (K. Sawant et al., 2016).
Chemical Properties Analysis
The chemical properties of Cefdinir, including its interaction with metals and its behavior under different chemical conditions, have been explored to understand its mechanism of action and potential side reactions. These studies provide insights into the drug's stability and reactivity, which are essential for its therapeutic use (S. Deguchi et al., 1996).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Efficacy
Cefdinir has demonstrated good in vitro activity against many pathogens commonly causative in community-acquired infections, including respiratory tract and skin infections. Its efficacy extends to a wide range of mild-to-moderate infections, showcasing good coverage against Haemophilus influenzae, Moraxella catarrhalis, and penicillin-susceptible Streptococcus pneumoniae (Perry & Scott, 2004). Cefdinir is stable to hydrolysis by commonly occurring plasmid-mediated beta-lactamases, retaining good activity against beta-lactamase-producing strains of H. influenzae and M. catarrhalis.
Pharmacokinetics and Drug Delivery Systems
The pharmacokinetics of Cefdinir allows for once- or twice-daily administration, with the drug distributing into various tissues and fluids effectively. Recent studies have focused on enhancing its dissolution rate and bioavailability through innovative drug delivery systems. For example, loading Cefdinir onto mesoporous silica has been shown to enhance drug dissolution and maintain the physical stability of its amorphous form, offering a promising method to improve its therapeutic efficacy (Raghad Al Nuss & H. E. Zein, 2021).
Novel Applications
Cefdinir's role extends beyond traditional antibacterial use, exploring its potential in treating pediatric neuropsychiatric disorders. A pilot randomized trial investigated the safety and efficacy of Cefdinir in reducing obsessive-compulsive and/or tic severity in children with new-onset symptoms, revealing notable, albeit nonstatistically significant, improvements in tic symptoms compared to a placebo group (Murphy et al., 2015). This indicates a potential neuroprotective aspect of beta-lactam antibiotics beyond their antimicrobial properties.
Eigenschaften
CAS-Nummer |
127770-93-8 |
|---|---|
Produktname |
O-Acetyl Cefdinir |
Molekularformel |
C₁₆H₁₅N₅O₆S₂ |
Molekulargewicht |
437.45 |
Synonyme |
(6R,7R)-7-[[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(Z)]]-7-[[[(Acetyloxy)imino](2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



